molecular formula C16H16N2O4 B082741 Benzoyl-1,4-dipyrrolidinone CAS No. 10481-86-4

Benzoyl-1,4-dipyrrolidinone

Cat. No. B082741
CAS RN: 10481-86-4
M. Wt: 300.31 g/mol
InChI Key: GGAVJLYKYINLJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoyl-1,4-dipyrrolidinone, also known as BDP, is a synthetic compound that belongs to the class of dipyrrolidinone derivatives. It is widely used in scientific research due to its unique chemical properties and potential applications.

Mechanism Of Action

Benzoyl-1,4-dipyrrolidinone has been shown to have a unique mechanism of action, which involves the formation of a complex with metal ions such as copper and zinc. This complex can then bind to DNA, leading to the inhibition of DNA synthesis and cell growth. Benzoyl-1,4-dipyrrolidinone has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic applications.

Biochemical And Physiological Effects

Benzoyl-1,4-dipyrrolidinone has been shown to have a number of biochemical and physiological effects, including the ability to inhibit the growth of cancer cells, reduce oxidative stress, and improve cognitive function. Benzoyl-1,4-dipyrrolidinone has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as arthritis and asthma.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Benzoyl-1,4-dipyrrolidinone in lab experiments is its unique chemical properties, which make it a useful tool for a wide range of applications. However, Benzoyl-1,4-dipyrrolidinone also has some limitations, including its relatively high cost and limited availability in some regions.

Future Directions

There are many potential future directions for research involving Benzoyl-1,4-dipyrrolidinone, including the development of new drugs for the treatment of cancer and other diseases, the use of Benzoyl-1,4-dipyrrolidinone as a fluorescent probe for detecting metal ions in biological systems, and the investigation of Benzoyl-1,4-dipyrrolidinone's potential role in regulating gene expression. Further research is also needed to fully understand the biochemical and physiological effects of Benzoyl-1,4-dipyrrolidinone and its potential applications in various fields of science and medicine.
Conclusion
In conclusion, Benzoyl-1,4-dipyrrolidinone is a unique and versatile compound that has many potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Benzoyl-1,4-dipyrrolidinone and its role in various fields of science and medicine.

Synthesis Methods

Benzoyl-1,4-dipyrrolidinone can be synthesized using a variety of methods, including the reaction of 1,4-diaminobutane with benzoyl chloride, or the reaction of 1,4-diaminobutane with benzoyl isothiocyanate. The resulting product is then purified using column chromatography. Benzoyl-1,4-dipyrrolidinone has a white crystalline appearance and is soluble in polar solvents such as methanol and ethanol.

Scientific Research Applications

Benzoyl-1,4-dipyrrolidinone has a wide range of applications in scientific research, including as a fluorescent probe for detecting metal ions, a chiral auxiliary in asymmetric synthesis, and a precursor for the synthesis of other compounds. Benzoyl-1,4-dipyrrolidinone has also been used in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.

properties

CAS RN

10481-86-4

Product Name

Benzoyl-1,4-dipyrrolidinone

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

1-[4-(2-oxopyrrolidine-1-carbonyl)benzoyl]pyrrolidin-2-one

InChI

InChI=1S/C16H16N2O4/c19-13-3-1-9-17(13)15(21)11-5-7-12(8-6-11)16(22)18-10-2-4-14(18)20/h5-8H,1-4,9-10H2

InChI Key

GGAVJLYKYINLJT-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1)C(=O)C2=CC=C(C=C2)C(=O)N3CCCC3=O

Canonical SMILES

C1CC(=O)N(C1)C(=O)C2=CC=C(C=C2)C(=O)N3CCCC3=O

Other CAS RN

10481-86-4

synonyms

benzoyl-1,4-dipyrrolidinone

Origin of Product

United States

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